2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of reactors and purification techniques to obtain the final product in high quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical products.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It helps in understanding the mechanisms of biological processes and developing new therapeutic agents.
Medicine: The compound has potential medicinal applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to interact with biological targets makes it valuable in drug development.
Industry: In the industry, the compound is used in the production of various chemical products, including polymers and coatings. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid hydrochloride
2-Amino-3-(4-nitrophenyl)-2-methylpropanoic acid hydrochloride
2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride
Uniqueness: 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride is unique due to its chlorophenyl group, which imparts distinct chemical and biological properties compared to its similar compounds. This makes it particularly useful in specific applications where the presence of the chlorine atom is advantageous.
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYSTVMDJMZMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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